N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride
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Overview
Description
N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride is a compound that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride can be achieved through several methods. One common approach involves the Gabriel Synthesis, which is used to create primary amines. This method starts with phthalimide, which is deprotonated using a strong base such as potassium hydride (KH). The resulting potassium phthalimide then undergoes an S_N2 reaction with an alkyl halide to form the desired amine. The final step involves the addition of hydrazine (NH_2NH_2) to liberate the amine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate (KMnO_4), hydrogen peroxide (H_2O_2)
Reducing agents: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce primary amines.
Scientific Research Applications
N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its anti-tumor and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. This compound is believed to inhibit tumor growth by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis. Additionally, it may reduce inflammation by modulating the activity of inflammatory mediators.
Comparison with Similar Compounds
N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride can be compared with other similar compounds, such as sulfonimidates and sulfoximines. These compounds share similar structural features but differ in their chemical properties and applications. For example, sulfonimidates are often used as intermediates in the synthesis of other sulfur-containing compounds, while sulfoximines have gained prominence in medicinal chemistry due to their unique pharmacological properties .
List of Similar Compounds
- Sulfonimidates
- Sulfoximines
- Sulfonamides
This compound stands out due to its specific applications in drug development and its potential therapeutic benefits.
Properties
IUPAC Name |
N-(methylsulfonimidoyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2OS.ClH/c1-3-4-6-8(2,5)7;/h3-4H2,1-2H3,(H2,5,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBNSNJJAJQNRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=N)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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